molecular formula C9H13BO2 B1178362 trifucosyl-Lewis-b antigen CAS No. 139568-87-9

trifucosyl-Lewis-b antigen

Cat. No.: B1178362
CAS No.: 139568-87-9
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Description

The trifucosyl-Lewis-b antigen is a complex, fucosylated oligosaccharide that belongs to the Lewis histo-blood group system of carbohydrate antigens . These antigens are not primary gene products but are synthesized by the action of fucosyltransferases (such as FUT3) and are subsequently adsorbed onto cell membranes from the plasma . They are carried on both glycolipids and glycoproteins and are present on various epithelial cells and in bodily secretions . In research, Lewis antigens are of significant interest due to their altered expression in various disease states. Overexpression of fucosylated epitopes like Lewis antigens is a recognized hallmark of aberrant glycosylation in tumorigenesis . For instance, the overexpression of the related Lewis (y) antigen is frequently observed in human cancers and is associated with poor prognosis, where it promotes cancer cell invasion by modulating the expression of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs) . Furthermore, the Lewis b (Leb) antigen is a known gastric epithelial receptor for Helicobacter pylori . Aberrant expression of Lewis b has also been documented in non-secretory gastric carcinomas and colorectal cancers , making it and its derivatives valuable tools for studying cancer biology, metastasis, and host-pathogen interactions. This product, the this compound, is a high-purity chemical reagent provided for research and development purposes. It is intended for use in studies investigating carbohydrate-mediated cell adhesion, immune regulation, and as a standard in glycolipid or glycoprotein analysis. This product is For Research Use Only and is not approved for use in diagnosis or for human or animal use.

Properties

CAS No.

139568-87-9

Molecular Formula

C9H13BO2

Synonyms

trifucosyl-Lewis-b antigen

Origin of Product

United States

Structural Characterization and Synthetic Methodologies

Molecular Architecture and Glycoconjugate Presentation of Lewis Antigens

Lewis antigens are carbohydrate structures present on the surface of various cells and are also found as soluble forms in bodily secretions. Their core structure and presentation as part of larger biomolecules are crucial to their biological recognition and function.

Lewis Antigens as Glycolipids and Glycoproteins

Lewis antigens are fucosylated oligosaccharides that are not synthesized as standalone molecules but are rather presented on the cell surface as glycoconjugates. nih.govcreative-biolabs.com They are commonly found attached to either lipids, forming glycolipids, or proteins, forming glycoproteins. nih.govcreative-biolabs.com In the context of red blood cells, Lewis antigens are not synthesized by the blood cells themselves but are acquired from the plasma and incorporated into the erythrocyte membrane as glycolipids. wikipedia.org In other tissues, such as epithelial cells, they are integral components of both glycoproteins and glycolipids. wikipedia.org

The core of Lewis antigens is built upon either a type 1 or type 2 lactosamine chain. The Lewis-b antigen is derived from a type 1 chain, which consists of a galactose (Gal) linked to an N-acetylglucosamine (GlcNAc) via a β1-3 linkage (Galβ1-3GlcNAc). creative-biolabs.com

Conformational Analysis of Lewis Glycan Structures

The three-dimensional shape of Lewis glycans is a critical determinant of their interaction with other molecules, such as antibodies and lectins. Conformational analysis of these structures has revealed that they are not entirely flexible but adopt preferred conformations in solution. These conformations are stabilized by a network of non-covalent interactions, including hydrogen bonds.

A key feature influencing the conformation of Lewis antigens is the presence of nonconventional C-H···O hydrogen bonds. These interactions, though weaker than classical O-H···O hydrogen bonds, play a significant role in restricting the conformational freedom of the glycan chain. This leads to the existence of a predominant "closed" conformation in solution, where the fucose residue is brought into proximity with a portion of the lactosamine backbone. However, "open" conformations with higher energy states have also been observed, particularly when Lewis antigens are bound to certain proteins.

Specific Structural Features of Trifucosyl-Lewis-b Antigen

The canonical Lewis-b (Le^b) antigen is a difucosylated tetrasaccharide with the following structure: Fucα1-2Galβ1-3(Fucα1-4)GlcNAc. clsresource.com This structure arises from the action of two distinct fucosyltransferases:

FUT2 (Secretor enzyme): Adds a fucose residue in an α1-2 linkage to the terminal galactose of the type 1 precursor chain. wikipedia.org

FUT3 (Lewis enzyme): Adds a fucose residue in an α1-4 linkage to the N-acetylglucosamine of the type 1 precursor chain. wikipedia.org

Advanced Analytical Approaches for Glycan Structure Elucidation

Determining the intricate structure of complex glycans like the this compound requires a combination of sophisticated analytical techniques. Mass spectrometry and nuclear magnetic resonance spectroscopy are the two pillars of glycan structural analysis.

Mass Spectrometry for Oligosaccharide Sequence and Linkage Analysis

Mass spectrometry (MS) is a powerful tool for determining the composition and sequence of oligosaccharides. nih.govglycopedia.eu For a molecule like the this compound, MS can readily determine its molecular weight, confirming the presence of the constituent monosaccharides (galactose, N-acetylglucosamine, and three fucose residues).

Tandem mass spectrometry (MS/MS) is employed to elucidate the sequence and branching pattern of the glycan. glycopedia.eu In a typical MS/MS experiment, the parent ion corresponding to the glycan is isolated and then fragmented. The resulting fragment ions provide information about the monosaccharide sequence and the positions of the glycosidic linkages. For fucosylated glycans, the loss of fucose residues is a common fragmentation pathway, and the specific fragmentation patterns can help to infer the location of the fucose residues. Distinguishing between different linkage isomers by MS alone can be challenging, but specialized techniques such as ion mobility-mass spectrometry can provide additional separation and structural information. nih.gov

Below is a table summarizing the expected mass information for a hypothetical this compound.

ComponentMonoisotopic Mass (Da)
Hexose (Galactose)162.0528
N-Acetylhexosamine (GlcNAc)203.0794
Deoxyhexose (Fucose)146.0579
Difucosyl-Lewis-b (C29H48N1O19) 754.2801
Trifucosyl-Lewis-b (C35H58N1O23) 900.3380

Note: The masses are for the neutral glycan.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural characterization of carbohydrates, providing information on the stereochemistry of monosaccharides, anomeric configurations (α or β), and the precise positions of glycosidic linkages. wikipedia.org For a complex structure like a this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete structural assignment. wikipedia.org

Key NMR parameters for glycan analysis include:

Chemical Shifts: The chemical shifts of anomeric protons and carbons are particularly informative for identifying the type of monosaccharide and its anomeric configuration.

Coupling Constants: Scalar couplings (J-couplings) between protons provide information about their dihedral angles, which helps to determine the stereochemistry and ring conformation of the monosaccharides.

Nuclear Overhauser Effect (NOE): NOEs provide information about the spatial proximity of protons, which is crucial for determining the sequence of monosaccharides and the conformation around the glycosidic linkages.

The following table provides typical ¹H NMR chemical shift ranges for protons in fucosylated oligosaccharides.

Proton TypeTypical Chemical Shift Range (ppm)
Anomeric Protons (H-1)4.5 - 5.5
Ring Protons (H-2 to H-5)3.0 - 4.5
Fucose Methyl Protons (H-6)1.1 - 1.3

Note: These are general ranges and can vary depending on the specific structure and experimental conditions.

By combining the information from both mass spectrometry and NMR spectroscopy, a comprehensive and unambiguous structural elucidation of the this compound can be achieved.

High-Resolution Chromatography for Glycan Separation and Purity Assessment

The structural complexity and isomeric nature of complex glycans demand powerful analytical methodologies for their separation and purification. High-resolution chromatography is an indispensable tool for ensuring the purity of synthetic and isolated glycans, which is critical for their use as analytical standards and in biological assays. beilstein-institut.de

Various High-Performance Liquid Chromatography (HPLC) methods are central to glycan purification. frontiersin.org Common approaches include:

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is highly effective for separating unprotected, polar glycans. frontiersin.org

Reversed-Phase HPLC (RP-HPLC): Suitable for glycans that have been derivatized with hydrophobic tags. frontiersin.org

High-Performance Anion-Exchange Chromatography (HPAEC): Often used for the separation of charged or neutral oligosaccharides. frontiersin.org

Given the challenge of separating glycan isomers, which can differ subtly in the linkage or position of a single sugar residue, advanced techniques like recycling HPLC (R-HPLC) are particularly valuable. R-HPLC enhances separation resolution by passing the sample through the column multiple times, which is crucial for isolating pure isomeric glycans from complex mixtures. beilstein-institut.de The assessment of purity for synthetic glycans is typically achieved by combining these chromatographic techniques with mass spectrometry (MS), which provides detailed structural information and confirms the molecular weight of the target compound. beilstein-institut.denih.gov

Chromatographic Method Principle of Separation Application in Glycan Analysis
HILIC Partitioning based on hydrophilicity between a polar stationary phase and a less polar mobile phase.Separation of native, untagged complex oligosaccharides. frontiersin.org
RP-HPLC Partitioning based on hydrophobicity between a nonpolar stationary phase and a polar mobile phase.Separation of fluorescently-labeled or otherwise derivatized glycans. frontiersin.org
HPAEC Ion-exchange based on the weak acidity of hydroxyl groups at high pH.High-resolution separation of both neutral and sialylated glycans. frontiersin.org
Recycling HPLC Repeatedly passing the sample through the same column to increase the effective column length.Isolation of structurally similar glycan isomers. beilstein-institut.de

Chemoenzymatic and Chemical Synthesis Strategies for Complex Lewis Antigens

The synthesis of complex Lewis antigens like the this compound is a significant challenge due to the need for precise control over stereochemistry and regioselectivity. Both chemoenzymatic and purely chemical strategies have been developed to address this challenge, enabling the production of these vital molecules for biological research.

Enzymatic Modular Assembly for Hybrid Lewis Structures

Enzymatic synthesis offers a powerful approach to constructing complex glycans with high specificity, avoiding the extensive use of protecting groups required in chemical synthesis. A modular assembly strategy using various glycosyltransferases allows for the sequential addition of sugar units to a core structure.

This strategy has been successfully applied to the synthesis of hybrid Lewis antigens. By using a panel of enzyme modules, complex structures can be built in a limited number of linear steps. For example, starting from a readily available tetrasaccharide, complex hybrid Lewis antigens have been synthesized with total yields exceeding 40% in fewer than five sequential enzymatic glycosylation steps. The regioselective fucosylation, a key step in Lewis antigen synthesis, can be controlled by adjusting the donor-to-acceptor ratio during the enzymatic reaction. This modular approach provides an efficient route to preparative-scale quantities of biologically important Lewis antigens.

Stereoselective Glycosylation Methods in Chemical Synthesis

Purely chemical synthesis provides access to a wide range of glycan structures and their analogs. The central challenge in chemical oligosaccharide synthesis is the stereoselective formation of the glycosidic bond. Efficient chemical glycosylation depends on the careful selection of glycosyl donors, acceptors, protecting groups, promoters, and reaction conditions.

Modern strategies often employ one-pot, preactivation-based iterative glycosylation methods. This involves the activation of a glycosyl donor (such as a thioglycoside) in the absence of the acceptor. Once the donor is fully activated, the acceptor is introduced, leading to the formation of the glycosidic linkage. This pre-activation protocol allows for unique stereo- and chemo-selectivity. For instance, analogs of the Lewis Y antigen have been synthesized using this approach to assemble key tetra- or pentasaccharide intermediates, followed by a final stereoselective fucosylation step. The use of neighboring participating groups, such as an acyl group at the C-2 position of the glycosyl donor, can provide anchimeric assistance to ensure the formation of the desired 1,2-trans-glycosidic linkage.

Synthesis Parameter Role in Stereoselective Glycosylation
Glycosyl Donor The activated sugar unit to be transferred. The nature of its leaving group is critical.
Glycosyl Acceptor The nucleophilic hydroxyl group that attacks the anomeric center of the donor.
Protecting Groups Temporarily block reactive sites to direct the glycosylation to the desired position. Can also influence stereoselectivity through neighboring group participation.
Promoter/Activator A reagent that activates the glycosyl donor to initiate the glycosylation reaction.
Pre-activation Strategy Separates donor activation from the glycosylation step, allowing for enhanced control over reaction stereochemistry.

Development of Synthetic Probes and Antigens for Research Applications

The availability of synthetic Lewis antigens is crucial for investigating their biological roles and for developing diagnostic and therapeutic tools. Synthetic oligosaccharides can be used as probes to study glycan-protein interactions or conjugated to carrier proteins to create vaccines and immunoadsorbents. nih.govnih.gov

For example, synthetic analogs of the Lewis Y antigen have been covalently linked to carrier proteins like keyhole limpet hemocyanin (KLH) to generate glycoconjugate vaccines. nih.gov These synthetic antigens are then used in immunological studies to analyze structure-immunogenicity relationships, providing insights that can guide the design of novel cancer vaccines. nih.gov Furthermore, synthetic Lewis antigens can be immobilized on a solid support to create insoluble immunoadsorbents. nih.gov These materials are used to selectively remove specific antibodies from serum, which is valuable for confirming antibody presence and for studying complex alloantibody mixtures in transfusion medicine. nih.gov

Biological Functions and Immunological Recognition

Cellular Recognition and Adhesion Mechanisms Mediated by Lewis Antigens

Lewis antigens, including the trifucosyl-Lewis-b antigen, are key players in mediating cellular recognition and adhesion. These fucosylated glycans are expressed on the surface of various cells, including epithelial cells and red blood cells, where they can be recognized by specific carbohydrate-binding proteins, thereby influencing cell-cell interactions and signaling pathways. blood.cawikipedia.orgnih.govnih.gov

Interactions with C-type Lectins (e.g., DC-SIGN, Selectins)

C-type lectins are a class of carbohydrate-binding proteins that are dependent on calcium for their function and are involved in a wide array of biological processes, including immune surveillance and cell adhesion. Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN), a C-type lectin expressed on dendritic cells, has been shown to recognize fucosylated ligands. nih.gov Specifically, DC-SIGN can bind to the Lewis x antigen, a structurally related fucosylated glycan. nih.gov This interaction is crucial for pathogen recognition and the initiation of immune responses. nih.gov

Selectins, another family of C-type lectins expressed on endothelial cells, leukocytes, and platelets, are well-characterized for their role in mediating the initial stages of leukocyte trafficking during inflammation. nih.gov These interactions are critical for the recruitment of immune cells to sites of injury or infection. While the direct interaction of this compound with all selectins is an area of ongoing research, the known affinity of selectins for fucosylated structures suggests a potential role in these adhesive processes.

Role in Cell-Cell Communication and Signal Transduction

The expression of Lewis antigens on cell surfaces facilitates a variety of cell-cell communication events. For instance, Lewis x is involved in neuronal development by facilitating cell-cell interactions. creative-biolabs.com The interaction of Lewis antigens with their corresponding lectin receptors can trigger intracellular signaling cascades. For example, the engagement of C-type lectin receptors on dendritic cells by fucosylated antigens can lead to the modulation of immune responses. creative-biolabs.com

Immunological Properties and Antibody Specificity of Lewis Antigens

The Lewis blood group system is not only important for cellular adhesion but also for its immunological properties, primarily defined by the presence of naturally occurring antibodies and the development of specific monoclonal antibodies for research and clinical applications.

Characterization of Naturally Occurring Anti-Lewis Antibodies (e.g., IgM and IgG Classes)

Naturally occurring antibodies against Lewis antigens are commonly found in individuals who are negative for the corresponding antigen, specifically those with the Le(a-b-) phenotype. blood.cawikipedia.orgutah.edu These antibodies are typically of the Immunoglobulin M (IgM) class, although some may have an Immunoglobulin G (IgG) component or be entirely IgG. utah.edunih.govresearchgate.net Anti-Le-a and anti-Le-b are the most frequently encountered of these antibodies. nih.gov

While often considered clinically insignificant because they usually react at temperatures below 37°C, these antibodies can sometimes be reactive at body temperature and have the potential to cause hemolytic transfusion reactions, albeit rarely. utah.edunih.govresearchgate.netnih.gov The presence of both IgM and IgG classes of anti-Lewis antibodies highlights the need for careful immunohematological investigation in transfusion medicine. researchgate.net

Antibody SpecificityPredominant Immunoglobulin ClassCommon Phenotype of Antibody Producer
Anti-Le-aIgM (can have IgG component)Le(a-b-)
Anti-Le-bIgM (can have IgG component)Le(a-b-)

Development and Application of Monoclonal Antibodies as Research Tools

The development of monoclonal antibodies (mAbs) with high specificity for Lewis antigens has been instrumental in advancing research into their biological functions. researchgate.netoup.com These mAbs are valuable tools for a variety of applications, including immunohistochemistry, flow cytometry, and enzyme-linked immunosorbent assays (ELISA), allowing for the detailed investigation of Lewis antigen expression in tissues and cells. abeomics.comscbt.com

For instance, the monoclonal antibody clone 2-25LE is specific for the Lewis b antigen. abeomics.com Another example is the humanized anti-Lewis Y monoclonal antibody, hu3S193, which has been investigated for its therapeutic potential in cancer. nih.gov The specificity of these antibodies allows for the targeted study of the roles of specific Lewis antigens in both normal physiological processes and in disease states like cancer. nih.govnih.gov

Epitope Mapping and Molecular Modeling of Antibody-Antigen Interactions, focusing on this compound

Understanding the precise interaction between an antibody and its antigen at the molecular level is crucial for elucidating the basis of specificity and for the rational design of diagnostics and therapeutics. Epitope mapping aims to identify the specific amino acid or carbohydrate residues on an antigen that are recognized by an antibody. plos.org For carbohydrate antigens like the this compound, this involves defining the key sugar residues and their linkages that form the binding site.

Computational methods, including 3D homology modeling and molecular docking, are powerful tools for studying antibody-antigen interactions. researchgate.net These approaches allow for the in-silico prediction of binding affinities and the visualization of the molecular contacts between the antibody's paratope and the antigen's epitope. nih.govresearchgate.netnih.gov Molecular dynamics simulations can further provide insights into the dynamic nature of these interactions. researchgate.net While specific detailed epitope mapping studies for a wide range of anti-trifucosyl-Lewis-b antibodies are part of ongoing research, the general principles of carbohydrate recognition by antibodies guide our understanding. The fucose residues and their specific linkages are expected to be critical components of the epitope recognized by anti-Lewis b antibodies.

Roles in Host-Pathogen Interactions

Lewis antigens, particularly Leb, play a significant role in the initial stages of infection by serving as receptors for various pathogens. One of the most well-documented examples is the bacterium Helicobacter pylori, a major cause of chronic gastritis and peptic ulcers nih.govnih.gov. H. pylori exhibits a specific tropism for the gastric epithelium, which is partly explained by the presence of specific receptors on the mucosal surface nih.gov. The fucosylated blood group antigen Leb has been identified as a key receptor for H. pylori adhesion nih.gov. The bacterial adhesin, known as BabA (blood-group antigen-binding adhesin), mediates the attachment of H. pylori to Leb antigens expressed on gastric epithelial cells nih.govnih.gov. This interaction is crucial for the successful colonization and persistence of the bacteria in the stomach, protecting them from being displaced by gastric emptying and peristalsis nih.gov.

Similarly, Lewis antigens are critical for infection by noroviruses, the leading cause of nonbacterial acute gastroenteritis in humans nih.govnih.gov. Noroviruses bind to histo-blood group antigens (HBGAs) on the surface of cells, and these interactions are believed to be essential for viral attachment nih.govnih.gov. Studies using virus-like particles (VLPs) from different norovirus genotypes have revealed distinct HBGA binding patterns. However, a common finding across multiple genogroup I (GI) norovirus strains is the recognition of the Leb antigen nih.govnih.gov. This suggests that Leb acts as a common ligand for these viruses and plays a crucial role in the pathogenesis of norovirus infections nih.govnih.gov. The expression of Lewis antigens can, therefore, influence an individual's susceptibility to infections with pathogens like H. pylori and noroviruses nih.govfrontiersin.org.

Pathogens that mimic host Lewis antigens, such as Helicobacter pylori, possess their own set of fucosyltransferases to synthesize these structures. The lipopolysaccharides (LPS) of most H. pylori strains contain Lewis antigens that are structurally similar to human blood group antigens nih.gov. The biosynthesis of these antigens in H. pylori involves specific fucosyltransferases that have different substrate specificities compared to their mammalian counterparts nih.govnih.gov.

H. pylori utilizes a distinct pathway to synthesize difucosylated Lewis antigens like Ley and Leb nih.gov. The bacterium has at least three fucosyltransferases: FutA, FutB, and FutC. FutA and FutB exhibit α1,3-fucosyltransferase (α1,3-FucT) activity, which can fucosylate type 2 chains to create the Lex antigen. These Lex units can be repetitive in the O-antigen chain. Subsequently, FutC, which has α1,2-fucosyltransferase (α1,2-FucT) activity, can add a second fucose to the Lex structure, resulting in the Ley antigen. This second fucosylation step often caps (B75204) the O-antigen chain, meaning Ley is typically found at the terminal position researchgate.net. For the synthesis of type 1 chain antigens, FutA and FutB would require α1,4-FucT activity to produce the Lea antigen, which can then be further fucosylated by FutC to generate Leb researchgate.net. This pathogen-specific enzymatic machinery allows H. pylori to generate a variety of Lewis antigen structures on its surface rsc.org.

The expression of Lewis antigens on the surface of pathogens like Helicobacter pylori is a classic example of molecular mimicry, where the pathogen's surface structures resemble those of the host nih.govmicrobialmenagerie.com. This mimicry is thought to be a key virulence strategy, allowing the bacterium to evade the host's immune system. By presenting antigens that are similar to "self" antigens, the pathogen may avoid recognition and attack by the host's immune defenses, thereby facilitating persistent infection nih.govmdpi.com.

In addition to molecular mimicry, H. pylori and other pathogens employ antigenic and phase variation to further enhance their survival. Phase variation is the high-frequency, reversible switching of gene expression, leading to changes in the surface phenotype of the organism nih.govmicrobialmenagerie.comnih.gov. In H. pylori, the genes encoding fucosyltransferases contain homopolymeric tracts that are prone to slipped-strand mispairing during DNA replication. This can lead to changes in the reading frame, effectively turning the gene "on" or "off" nih.gov. This mechanism allows for the variable expression of Lewis antigens on the bacterial surface nih.gov. This constant shifting of surface antigens creates a heterogeneous bacterial population, where some variants may be better suited to evade the host's immune response at any given time, contributing to the chronicity of the infection microbialmenagerie.comnih.govresearchgate.net.

Table 2: Mechanisms of Immune Evasion by Pathogens Utilizing Lewis Antigens

Mechanism Description Example Pathogen
Molecular Mimicry Pathogen expresses surface antigens (Lewis antigens) that are structurally similar to host cell antigens, leading to immune tolerance. Helicobacter pylori
Antigenic/Phase Variation High-frequency, reversible changes in the expression of surface antigens, allowing the pathogen to alter its antigenic profile and evade immune recognition. Helicobacter pylori

This table summarizes key strategies used by pathogens to evade the host immune system through the manipulation of Lewis antigen expression nih.govnih.govmicrobialmenagerie.comnih.gov.

Developmental and Tissue-Specific Expression Patterns of Lewis Antigens

Lewis antigens are predominantly expressed in epithelial tissues and their secretions nih.govwikipedia.org. The primary source of these antigens is epithelial cells in various tissues, including the digestive, respiratory, mammary, urinary, and genital tracts nih.govwikipedia.org. The gastrointestinal tract, in particular, is a major site of Lewis antigen synthesis nih.gov. These antigens are present as glycoconjugates (glycolipids or glycoproteins) on the surface of epithelial cells and are also secreted into bodily fluids such as saliva nih.govashpublications.org.

The expression of specific Lewis antigens, such as Lea and Leb, is genetically determined by the interplay of the Lewis (FUT3) and Secretor (FUT2) genes wikipedia.orgcreative-biolabs.com. In the acinar cells of salivary glands, Leb is expressed in individuals with a functional Secretor gene (secretors), while Lea is expressed in non-secretors nih.gov. However, this strict regulation is not always observed in all epithelial cell types. For instance, in the ducts of salivary glands and in the oral mucosa, Leb expression has been found in both secretors and non-secretors, suggesting that the regulation of Lewis antigen expression can be tissue-specific nih.gov. In the normal cervical squamous epithelium, both Lea and Leb are expressed on a broad zone of suprabasal cells, often irrespective of the individual's Lewis and secretor genetic status nih.gov. In the colon, there is a decreasing gradient of Secretor enzyme activity from the proximal to the distal colon, which corresponds with the detectable levels of Leb researchgate.net.

Lewis antigens found on red blood cells are not synthesized by the erythrocytes themselves but are passively adsorbed from the plasma, where they circulate as glycolipids originating from epithelial cells wikipedia.orgashpublications.org. This highlights the central role of epithelial tissues as the primary site of Lewis antigen production.

The developmental expression of Lewis antigens is a dynamic process. Newborns typically type as Le(a-b-) regardless of their inherited genes, as the red cell antigenic expression is minimal at birth youtube.comutah.edu. The expression of these antigens develops over time, with mature phenotypes usually established after the first couple of years of life utah.edunih.govresearchgate.net. Studies have shown that Lewis phenotypes in infants over 9 months of age generally correspond to their genetic makeup nih.govresearchgate.net. The expression of Lewis antigens can also be transiently altered during certain physiological conditions, such as pregnancy, or in various disease states ashpublications.orgyoutube.comutah.edu.

Dynamic Changes in Lewis Antigen Expression During Cellular Differentiation and Maturation

The expression of Lewis antigens, including the difucosylated Lewis b (Leb) antigen, is not static throughout the lifespan of an individual or the differentiation of a cell lineage. Instead, it is a highly dynamic process, with expression levels and antigen types changing significantly during cellular maturation, differentiation, and even in response to physiological states such as pregnancy. These alterations are largely governed by the regulated expression of specific fucosyltransferase genes, primarily FUT2 (Secretor gene) and FUT3 (Lewis gene), which encode the enzymes responsible for synthesizing these carbohydrate structures.

Expression Changes During Postnatal Development and Erythrocyte Maturation

The Lewis antigen phenotype on red blood cells undergoes a well-defined maturation process from birth to childhood. labmedicineblog.comutah.edu Fetal and newborn red cells are characteristically negative for Lewis antigens, a phenotype known as Le(a-b-). blood.canih.gov Although the genes for Lewis antigen synthesis are inherited, the antigens are not expressed on fetal red blood cells. blood.canih.gov The synthesis of Lewis antigens occurs in epithelial tissues, from where they are secreted into body fluids and subsequently adsorbed onto the surface of red blood cells. wikipedia.org This process begins after birth.

Within about ten days of birth, Lewis antigens can be detected in the plasma and begin to appear on red blood cells. labmedicineblog.com The specific phenotype that develops depends on the inherited Le and Se genes. However, the adult phenotype is not fully established until approximately six to seven years of age. labmedicineblog.comutah.edu During this period, transitional phenotypes are common. utah.eduwikipedia.org For instance, an infant who will eventually have an Le(a-b+) adult phenotype may first express Le(a+b-), followed by a temporary Le(a+b+) phenotype. utah.eduwikipedia.org This developmental sequence reflects the gradual maturation of the enzymatic machinery responsible for antigen synthesis and secretion.

Table 1: Developmental Progression of Lewis Antigen Phenotype on Erythrocytes

Age GroupPredominant Lewis PhenotypeGenetic Basis (for Le(a-b+) adult)
Neonate (at birth) Le(a-b-)Le and Se genes inherited but not yet expressed/adsorbed
Infancy (~10 days) Le(a+b-)Initial expression and adsorption of Lea
Early Childhood Le(a+b+)Transitional phase with both antigens detectable
Childhood (~6-7 years) Le(a-b+)Mature phenotype established

Transient Alterations During Pregnancy

Lewis antigen expression on red blood cells can also change during pregnancy. It is common for pregnant women to exhibit a temporary decrease or complete loss of Lewis antigens on their erythrocytes, resulting in an Le(a-b-) phenotype. blood.cawikipedia.org This phenomenon is thought to be caused by an increase in plasma volume and altered lipoprotein levels during gestation, which can affect the adsorption of the glycolipid-based Lewis antigens onto the red cell membrane. wikipedia.org Following delivery, the individual's true Lewis phenotype is typically restored within about six weeks. blood.ca

Expression in Differentiating Epithelial Tissues

In epithelial tissues, the expression of Lewis antigens is closely linked to the state of cellular differentiation. Studies of cervical squamous epithelium demonstrate that Lea and Leb antigens are expressed in the suprabasal cells of normal, differentiated tissue. However, as the tissue undergoes neoplastic changes and becomes less differentiated, the expression of both Lea and Leb is progressively lost. In cases of invasive squamous cell carcinoma, the expression of these antigens is restricted to the areas that are still undergoing some degree of differentiation. This indicates that Lewis antigen expression is a marker of normal epithelial maturation and is down-regulated during dedifferentiation associated with malignancy.

Table 2: Lewis Antigen Expression in Cervical Squamous Epithelium

Tissue TypeDifferentiation StateLea and Leb Expression
Normal Cervical Mucosa DifferentiatedPresent in suprabasal cells
Cervical Intraepithelial Neoplasia DedifferentiatingProgressive loss of expression
Invasive Squamous Carcinoma Poorly DifferentiatedAbsent or restricted to differentiated areas

Hematopoietic and Neural Cell Differentiation

The expression of fucosylated carbohydrate antigens is also a key feature of hematopoietic cell differentiation. The Lewis x (Lex) antigen, for example, is typically considered a myeloid-specific antigen. nih.gov However, studies have shown that Lex and other fucosylated antigens can also be expressed by lymphocytic leukemia cell lines, suggesting that their expression patterns are altered during malignant transformation of hematopoietic cells. nih.gov

In the developing nervous system, Lewis antigens play a role in cell-cell recognition. Research on fetal human glial cells has revealed cell-type-specific expression patterns. For instance, monomeric Lex is expressed on astrocytes and oligodendrocytes, while a sialylated, oligomeric form of Lex is found on microglia. This differential expression suggests a role for these carbohydrate structures in the complex cellular interactions that occur during the maturation of the central nervous system.

Dysregulation of Lewis Antigen Expression in Pathophysiological Contexts Mechanistic Focus

Aberrant Glycosylation as a General Characteristic in Disease Pathogenesis

Glycosylation is a critical post-translational modification that influences the structure and function of many proteins. mdpi.com Alterations in the normal glycosylation process, known as aberrant glycosylation, are a universal feature of cancer cells and are implicated in the pathogenesis of various other diseases, including autoimmune disorders. clinexprheumatol.orgmdpi.comcreative-biolabs.com These changes can impact crucial cellular processes such as cell-cell recognition, adhesion, and signaling, thereby contributing to tumor progression, metastasis, and immune evasion. mdpi.compatsnap.com

In the context of autoimmune diseases, aberrant glycosylation of antibodies, particularly immunoglobulins (Ig), has been shown to play a role in the underlying pathology. clinexprheumatol.org For instance, altered glycosylation of IgG is considered a serum marker for the activity of inflammatory bowel disease. nih.gov Similarly, in autoimmune conditions like bullous pemphigoid, abnormal glycosylation patterns are being explored as potential biomarkers for diagnosis and disease monitoring. nih.gov This disruption in the delicate balance of immune tolerance and recognition can be triggered by these glycosylation changes. nih.gov

Altered Expression of Lewis Antigens in Gastrointestinal Pathologies

The expression of Lewis antigens is notably altered in various pathologies of the gastrointestinal tract. These changes are often associated with the development and progression of diseases such as colorectal and gastric carcinomas. The functional consequences of these alterations can be significant, as Lewis antigens are involved in cell adhesion and can act as receptors for pathogens. nih.govnih.gov

In colorectal carcinoma, the expression patterns of Lewis a (Lea), Lewis b (Leb), and Lewis y (Ley) antigens are frequently altered compared to normal colonic tissue. Studies have shown that while Lea and Lewis x (Lex) are detected throughout the normal colon, their expression can decrease in poorly differentiated and metastatic colon cancer. nih.govresearchgate.net Conversely, Leb and Ley expression, which is observed in only 20-45% of normal tissue samples, is found in almost all colonic carcinoma tissues. nih.govresearchgate.net

This altered expression can have prognostic implications. For instance, in rectal adenocarcinomas, positive expression of Lea has been correlated with a poor prognosis, while positive expression of Ley was associated with a favorable prognosis. nih.gov The co-expression of Lea and Leb is also significantly more frequent in carcinomas of the colon compared to normal mucosa. tandfonline.com Interestingly, tumors in individuals who are non-secretors have shown the unexpected ability to express Leb and/or Ley antigens, making these antigens potential targets for immunodiagnosis and therapy. nih.govresearchgate.net

Changes in Lewis Antigen Expression in Colorectal Carcinoma
AntigenExpression in Normal Colon TissueExpression in Colorectal CarcinomaPrognostic Significance
Lewis a (Lea)Detected throughoutDecreased in poorly differentiated and metastatic cancer nih.govresearchgate.netPositive expression correlated with poor prognosis in rectal adenocarcinoma nih.gov
Lewis b (Leb)Observed in 20-45% of samples nih.govresearchgate.netExpressed in almost all cases nih.govresearchgate.netIncreased expression nih.gov
Lewis y (Ley)Observed in 20-45% of samples nih.govresearchgate.netExpressed in almost all cases nih.govresearchgate.netPositive expression correlated with a favorable prognosis in rectal adenocarcinoma nih.gov

The Lewis b antigen plays a significant role in the pathogenesis of Helicobacter pylori infection, a major cause of chronic gastritis, peptic ulcers, and gastric adenocarcinoma. nih.gov H. pylori produces adhesion molecules, such as BabA, that recognize and bind to the Leb antigen expressed on the surface of gastric epithelial cells. frontiersin.org This adhesion is a critical step for the bacterium to colonize the stomach and establish a persistent infection. frontiersin.org

The expression of Lewis antigens on the gastric epithelium can be influenced by the host's genetic makeup and can differ between individuals. Furthermore, H. pylori itself can express Lewis antigens on its lipopolysaccharide, a phenomenon known as molecular mimicry, which helps the bacterium evade the host's immune response. nih.govresearchgate.net While the expression of Leb by H. pylori does not appear to interfere with its ability to bind to the Leb antigen on gastric cells, the interplay between host and bacterial Lewis antigen expression is a key factor in the pathophysiology of H. pylori-associated diseases. nih.gov Some studies have not found a significant association between ABO and Lewis phenotypes and H. pylori infection, suggesting that the diversity in bacterial adhesion proteins may play a role in different geographic areas. nih.gov

Modulation of Lewis Antigen Expression in Other Disease States (e.g., Breast Cancer)

Altered expression of Lewis antigens is not limited to gastrointestinal cancers. In breast cancer, for example, changes in the expression of Leb and Ley have been observed and correlated with tumor characteristics and patient prognosis. Normal breast epithelium typically shows Leb staining, but a loss of this antigen is found in a high percentage of invasive ductal carcinomas. nih.gov This reduction in Leb expression tends to increase with the grade of malignancy, suggesting that altered fucosylation patterns may reflect the degree of malignancy and invasiveness. nih.gov

Conversely, the Ley antigen is often over-expressed in breast cancer. nih.gov High expression of Ley/Leb antigens has been associated with higher histological grade, poorer prognosis, and decreased survival in lymph node-negative breast cancer patients. nih.gov The expression of Ley in breast cancer can range from 44% to 90% of cases and is correlated with a more advanced disease stage. scielo.brresearchgate.net

Modulation of Lewis Antigen Expression in Breast Cancer
AntigenChange in Expression in Breast CancerClinical Correlation
Lewis b (Leb)Loss of expression in invasive ductal carcinomas nih.govReduced expression increases with the grade of malignancy nih.gov
Lewis y (Ley)Over-expressed nih.govHigh expression associated with higher grade, poor prognosis, and decreased survival nih.gov

Molecular Mechanisms Underlying Aberrant Expression

The aberrant expression of Lewis antigens in disease is a consequence of dysregulated activity of specific enzymes involved in their synthesis. These enzymes, known as glycosyltransferases, are responsible for adding sugar moieties to precursor molecules to form the final antigen structure.

The synthesis of Lewis antigens is dependent on the action of fucosyltransferases (FUTs), enzymes that transfer fucose residues to oligosaccharide chains. scielo.br The expression of these antigens is primarily regulated by the FUT2 (Secretor) and FUT3 (Lewis) genes. nih.govwikipedia.org

In cancer, the expression of various FUTs is often dysregulated. For example, the augmented expression of Leb antigens in distal colon cancers is mainly caused by the upregulation of the Secretor enzyme (FUT2). nih.gov In proximal colon cancers, the increased expression of Leb is attributed to the upregulation of the H enzyme (FUT1). nih.gov The upregulation of FUT8, another fucosyltransferase, has been observed in several malignant cancers and is associated with tumor metastasis and poor survival. mdpi.compnas.org Conversely, the downregulation of certain glycosyltransferases can also lead to altered Lewis antigen expression. For instance, in colon cancer, the downregulation of a specific galactosyltransferase leads to undetectable levels of Lewis a and b antigens. mdpi.com These changes in fucosyltransferase activity are a key molecular mechanism driving the aberrant expression of Lewis antigens in pathological conditions. scielo.br

Transcriptional and Post-Transcriptional Regulatory Changes Affecting Glycan Biosynthesis

The expression of fucosyltransferases and glycosyltransferases is tightly controlled, and alterations in these regulatory networks are a hallmark of various diseases. nih.gov These changes can occur through genetic or epigenetic modifications that ultimately upregulate or downregulate the enzymes responsible for glycan synthesis. nih.gov

Transcriptional Regulation:

At the transcriptional level, the expression of fucosyltransferase genes is controlled by specific transcription factors and the epigenetic status of their promoter regions. In colorectal cancer, for instance, the re-expression of Lewis b and Lewis Y antigens, which are precursors to trifucosyl-Lewis-b antigens, is linked to changes in FUT1 and FUT2 expression. nih.gov

FUT1 (H enzyme): The expression of FUT1, which is crucial for creating the H antigen precursor, can be upregulated in colon cancer cells. Studies have identified that the transcription factor Elk-1 can enhance FUT1 gene expression in the DLD-1 colon cancer cell line. nih.gov

FUT3 (Lewis enzyme): The expression of FUT3 is subject to epigenetic regulation. In pig models, DNA methylation of the FUT3 promoter region has been shown to alter its mRNA expression, thereby regulating susceptibility to E. coli F18. nih.govencyclopedia.pub Similarly, in human cancer cells, promoter methylation status is a key factor in controlling the expression of glycosyltransferase genes. nih.gov For example, treatment of cancer cells with the demethylating agent 5-aza-dC can induce the expression of certain glycosyltransferases. nih.gov

Post-Transcriptional Regulation:

Following transcription, the stability and translation of glycosyltransferase mRNAs are further regulated by non-coding RNAs, particularly microRNAs (miRNAs). MiRNAs are small RNA molecules that can bind to messenger RNA (mRNA), leading to its degradation or the inhibition of its translation into protein. researchgate.net Dysregulation of miRNA expression is a common feature in cancer and can impact the glycosylation machinery. plos.org

miRNA-mediated silencing of FUTs: Specific miRNAs have been identified that target fucosyltransferase expression. For example, transfection of KATO-III gastric cancer cells with a miRNA specifically targeting FUT3 resulted in decreased cell proliferation, invasion, and migration. nih.gov

Regulation of FUT8 by miRNAs: While FUT8 is involved in core fucosylation rather than the terminal fucosylation of Lewis antigens, studies on its regulation provide a model for how other FUTs may be controlled. In hepatocarcinoma cells, miR-122 and miR-34a have been shown to target the 3' untranslated region (3'UTR) of FUT8 mRNA, leading to its decreased expression. plos.org The downregulation of these miRNAs in liver tumors may contribute to the increased core fucosylation observed in this cancer. plos.org

The table below summarizes key regulatory mechanisms affecting the enzymes involved in trifucosyl-Lewis-b antigen biosynthesis.

Gene Enzyme Regulatory Mechanism Context/Finding Reference
FUT1α(1,2)-fucosyltransferaseTranscriptional ActivationUpregulated by the transcription factor Elk-1 in DLD-1 colon cancer cells. nih.gov
FUT2α(1,2)-fucosyltransferaseEpigenetic Regulation5-aza-dC treatment enhanced FUT2 mRNA expression in SW48 cells. nih.gov
FUT3α(1,3/4)-fucosyltransferaseEpigenetic RegulationDNA methylation of the promoter region alters mRNA expression. nih.govencyclopedia.pub
FUT3α(1,3/4)-fucosyltransferasePost-transcriptional SilencingTargeted by specific miRNA, leading to reduced proliferation and invasion in gastric cancer cells. nih.gov
ABOA/B glycosyltransferasesEpigenetic RegulationPromoter methylation correlates with gene expression; 5-aza-dC can induce A-antigen expression. nih.gov

Functional Consequences of Aberrant Expression on Cellular Processes

The altered expression of trifucosyl-Lewis-b and related antigens on the cell surface has profound functional consequences, contributing to key aspects of cancer progression such as changes in cell adhesion, increased migration, and evasion of the host immune system. nih.govresearchgate.net

Cell Adhesion:

Changes in cell surface glycosylation can dramatically alter a cell's adhesive properties. While the loss of A and B antigens in advanced tumors has been associated with increased cell motility, the overexpression of other Lewis family antigens, particularly sialylated forms, can promote adhesion to the vascular endothelium. researchgate.net This adhesion is a critical step in the metastatic cascade, allowing cancer cells to arrest in distant capillaries and extravasate into new tissues. nih.gov This process is often mediated by selectins, a family of adhesion molecules expressed on endothelial cells that recognize specific carbohydrate ligands, including sialyl-Lewis a and sialyl-Lewis x. researchgate.net

Migration and Invasion:

The dysregulation of fucosyltransferases and the resulting aberrant expression of Lewis antigens are directly linked to the migratory and invasive capabilities of cancer cells.

Inhibition of FUT3 expression in gastric cancer cells has been shown to reduce their adhesion capabilities. dntb.gov.ua

Silencing the FUT3 gene with miRNA in KATO-III gastric cancer cells effectively inhibited their migration and invasion abilities. nih.gov

The re-expression of H, Lewis b, and Lewis Y antigens in colorectal carcinoma is a well-documented phenomenon associated with tumor progression. nih.gov

Immune Evasion:

The immune system can recognize and eliminate cancer cells, a process known as immune surveillance. However, cancer cells can develop mechanisms to evade this detection and destruction. nih.govjmchemsci.com Alterations in cell surface glycosylation, including the expression of histo-blood group antigens, can play a role in this immune escape. researchgate.netfrontiersin.org

Antigen Masking and Alteration: Changes in the carbohydrate structures on the cell surface can mask tumor-associated protein antigens from recognition by immune cells. jmchemsci.com The loss of A and B antigens, a common event in many carcinomas, may represent a strategy for tumor cells to become less immunogenic. researchgate.net Conversely, the high expression of ABH antigens at precancerous stages may contribute to resistance against apoptosis, facilitating both cancer development and immune escape. researchgate.net

Inhibition of Immune Cell Function: Tumor cells can express surface molecules that deliver inhibitory signals to immune cells. For example, some tumors express HLA-G, which can interfere with the proliferation and cytotoxic functions of T-cells, B-cells, and NK cells. frontiersin.org While not a direct function of trifucosyl-Lewis-b antigens, this highlights the broader strategy of altering the cell surface to create an immunosuppressive environment. Tumor cells may also shield themselves by activating the coagulation cascade and forming a fibrin (B1330869) coat, physically preventing immune cells from reaching their targets. jmchemsci.com

The following table details research findings on the functional consequences of altered Lewis antigen expression.

Cellular Process Antigen/Enzyme Involved Observed Consequence Pathophysiological Context Reference
Cell Adhesion Sialyl-Lewis a/xMediate adhesion to selectins on vascular endothelium, promoting metastasis.Various Carcinomas researchgate.net
Migration & Invasion FUT3Inhibition of FUT3 reduces the migration and invasion of gastric cancer cells.Gastric Cancer nih.gov
Motility A and B antigensLoss of A and B antigens is associated with increased cellular motility.Advanced Tumors researchgate.net
Immune Evasion ABH antigensLoss of A/B antigens may allow tumor cells to evade immune recognition.Carcinomas researchgate.net
Apoptosis Resistance H antigensPresence of H epitopes increases resistance to apoptosis.Precancerous Lesions researchgate.net

Advanced Research Methodologies and Future Perspectives

Development of Novel Analytical Tools for Glycan Profiling and Quantification

The detailed structural characterization and precise quantification of complex glycans like the trifucosyl-Lewis-b antigen are paramount to understanding their function. The low abundance and isomeric complexity of these structures present significant analytical challenges, driving the development of innovative techniques.

Mass Spectrometry (MS)-Based Approaches: Mass spectrometry is a cornerstone of glycan analysis. Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) coupled with various mass analyzers (e.g., Time-of-Flight (TOF), Orbitrap) allow for sensitive detection and composition analysis. Tandem MS (MS/MS) provides further structural information by fragmenting the glycan and analyzing the resulting pieces. For instance, specific fragmentation patterns can help identify the linkages between monosaccharides, including the fucose residues.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful separation techniques. When coupled with mass spectrometry (LC-MS), they enable the separation of complex glycan mixtures, including isomers, prior to their analysis. Porous graphitized carbon (PGC) chromatography is particularly effective for separating glycan isomers.

Lectin and Antibody Arrays: Microarrays containing a panel of lectins or antibodies with known glycan-binding specificities are high-throughput tools for profiling glycan expression. These arrays can rapidly screen cell surfaces or biological fluids for the presence of specific glycan epitopes, including fucosylated Lewis antigens.

Emerging Technologies: Novel analytical tools are continually being developed to enhance the sensitivity and resolution of glycan analysis. This includes advanced derivatization strategies to improve ionization efficiency in MS and the development of new software for automated data analysis. Microfluidic technologies are also emerging as a way to miniaturize and automate glycan analysis, offering advantages in sample throughput and sensitivity.

Analytical TechniqueApplication in Glycan AnalysisKey Advantages
MALDI-MS Determination of glycan composition and molecular weight.High throughput, tolerance to some impurities.
ESI-MS/MS Detailed structural elucidation, including linkage analysis.High sensitivity and resolution, suitable for complex mixtures.
PGC-LC Separation of glycan isomers.Excellent resolving power for structurally similar glycans.
Lectin Microarrays High-throughput profiling of glycan expression.Rapid screening of multiple samples for a wide range of glycans.
Antibody Microarrays Specific detection of known glycan epitopes.High specificity for target antigens.

Strategies for Investigating Glycan Biosynthetic Pathways and Enzymes

The synthesis of the this compound is a multi-step process orchestrated by a series of glycosyltransferases, primarily fucosyltransferases (FUTs). Investigating these biosynthetic pathways and the enzymes involved is crucial for understanding how the expression of this antigen is regulated in health and disease.

The biosynthesis of Lewis antigens is dependent on the activity of specific fucosyltransferases encoded by the FUT2 and FUT3 genes. nih.gov The FUT3 gene, also known as the Lewis gene, encodes an α(1,3/4)-fucosyltransferase that is essential for the synthesis of Lewis a (Le^a) and Lewis b (Le^b) antigens. creative-biolabs.comwikipedia.org The formation of the Le^b antigen specifically requires the sequential action of two fucosyltransferases. creative-biolabs.com The overexpression of fucosylated antigens in cancer is often linked to the upregulation of the relevant fucosyltransferases. nih.gov

Enzymatic Assays: In vitro assays using purified or recombinant fucosyltransferases and specific acceptor substrates are fundamental for characterizing enzyme kinetics and substrate specificity. These assays can determine which FUTs are capable of adding multiple fucose residues to a glycan precursor.

Molecular Cloning and Expression: The genes encoding fucosyltransferases can be cloned and expressed in heterologous systems, such as mammalian cell lines or bacteria. nih.gov This allows for the production of large quantities of the enzymes for structural and functional studies.

Inhibitors and Probes: The development of specific inhibitors and activity-based probes for fucosyltransferases is a valuable strategy for studying their function in a cellular context. These tools can be used to block specific steps in the biosynthetic pathway and observe the resulting changes in glycan expression and cellular function.

FucosyltransferaseLinkage CatalyzedRole in Lewis Antigen Synthesis
FUT1 (H enzyme) α(1,2)Synthesis of the H antigen, a precursor for Le^b and Le^y.
FUT2 (Secretor enzyme) α(1,2)Synthesis of the H antigen in secretory tissues, a precursor for Le^b. wikipedia.org
FUT3 (Lewis enzyme) α(1,3/1,4)Adds fucose to create Le^a and Le^b antigens. creative-biolabs.comwikipedia.org
FUT4, FUT5, FUT6, FUT7, FUT9 α(1,3)Primarily involved in the synthesis of Lewis x and sialyl Lewis x.

Elucidating Structure-Function Relationships of Complex and Higher Fucosylated Lewis Antigens

The addition of multiple fucose residues to a Lewis antigen can significantly alter its three-dimensional structure and, consequently, its biological function. Elucidating these structure-function relationships is key to understanding the roles of trifucosyl-Lewis-b and other highly fucosylated glycans in physiological and pathological processes. The biological roles of ABH and Lewis antigens are not fully understood, despite knowledge of their biochemistry and genetics. nih.gov Fucosylated Lewis antigens are known to be involved in cell-cell recognition and adhesion events. frontiersin.org

X-ray Crystallography and NMR Spectroscopy: These techniques provide high-resolution structural information of fucosylated glycans and their interactions with binding partners, such as lectins and antibodies. This can reveal the specific conformational changes induced by additional fucosylation and how these changes affect binding affinity and specificity.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These biophysical techniques are used to quantitatively measure the binding kinetics and thermodynamics of glycan-protein interactions. By comparing the binding of mono-, di-, and tri-fucosylated Lewis antigens to a specific lectin, for example, researchers can determine the contribution of each fucose residue to the binding affinity.

Cell-Based Assays: Functional assays, such as cell adhesion assays, can be used to investigate the role of highly fucosylated Lewis antigens in mediating cellular interactions. By modifying the expression of these antigens on the cell surface, researchers can observe the effects on cell adhesion, migration, and signaling. The expression of Lewis antigens on the cell surface is known to be involved in cancer development and progression. frontiersin.org

Comparative Glycomics Studies Across Species and Pathogen Systems

Comparative glycomics, the study of the similarities and differences in glycan structures across different species and in the context of host-pathogen interactions, can provide valuable insights into the evolution and function of fucosylated Lewis antigens.

Cross-Species Glycan Analysis: Analyzing the glycomes of different species can reveal conserved and divergent fucosylation pathways. nih.govnih.gov This can help to identify functionally important fucosylated structures and the evolutionary pressures that have shaped their expression. The fucosyltransferase gene family is thought to have evolved from a single ancestral gene through successive duplications and divergent evolution. nih.gov

Host-Pathogen Interactions: Many pathogens utilize host cell surface glycans, including fucosylated Lewis antigens, as receptors for attachment and entry. nih.gov Comparative glycomic studies of host and pathogen can identify the specific glycan structures that are recognized by microbial adhesins. For example, the bacterium Helicobacter pylori is known to bind to Lewis b antigens in the gastric epithelium. researchgate.net Understanding these interactions at a molecular level can inform the development of anti-adhesion therapies. Some bacteria are known to produce fucosylated glycans that mimic host structures, which is thought to be a mechanism of immune evasion. nih.gov

Glycan Mimicry: Some pathogens have evolved to display glycan structures on their own surfaces that mimic those of their hosts. This "glycan mimicry" can help the pathogen to evade the host's immune system. Comparative glycomic analysis can identify instances of glycan mimicry involving fucosylated Lewis antigens.

Application of Genetic Engineering and Gene Editing in Glycobiology Research

The advent of powerful genetic engineering and gene editing tools, particularly the CRISPR-Cas9 system, has revolutionized the study of glycobiology. nih.gov These technologies allow for precise manipulation of the genes involved in glycan biosynthesis, providing unprecedented opportunities to investigate the function of specific glycans like the this compound.

Gene Knockout and Knock-in: CRISPR-Cas9 can be used to create cell lines or model organisms in which specific fucosyltransferase genes are knocked out, preventing the synthesis of certain fucosylated structures. nih.govresearchgate.netmaastrichtuniversity.nlmdpi.com Conversely, genes of interest can be knocked in to introduce or overexpress specific fucosyltransferases, leading to the production of novel or elevated levels of fucosylated glycans. creative-biolabs.com These genetically engineered systems are invaluable for studying the direct functional consequences of the presence or absence of specific fucosylated antigens.

Glyco-engineering of Therapeutic Proteins: The glycosylation pattern of therapeutic proteins, such as monoclonal antibodies, can significantly impact their efficacy and safety. Genetic engineering of host cell lines (e.g., CHO cells) is used to control the fucosylation of these proteins. For example, knocking out the FUT8 gene, which is responsible for core fucosylation of N-glycans, can enhance the antibody-dependent cell-mediated cytotoxicity (ADCC) of therapeutic antibodies. creative-biolabs.com

Functional Genomic Screens: CRISPR-based screens can be used to systematically knock out all known glycosyltransferase genes in a cell population. These cell libraries can then be screened for changes in a specific phenotype, such as pathogen binding or cell adhesion, to identify the genes and, by extension, the glycan structures that are involved.

Genetic Engineering ToolApplication in GlycobiologyExample
CRISPR-Cas9 Knockout Ablation of specific fucosyltransferase genes to study the function of the resulting glycans. nih.govKnockout of FUT8 to produce afucosylated antibodies with enhanced ADCC. creative-biolabs.com
CRISPR-Cas9 Knock-in Introduction or overexpression of fucosyltransferase genes to produce specific glycan structures.Overexpression of a specific FUT to study its role in cancer cell adhesion.
RNA interference (RNAi) Transient silencing of fucosyltransferase gene expression.siRNA-mediated knockdown of a FUT to investigate its role in a specific signaling pathway.
TALENs and ZFNs Earlier gene editing technologies for targeted gene disruption.Creation of knockout cell lines for fucosyltransferase genes.

Q & A

Q. How should researchers validate antibodies targeting trifucosyl-Lewis-b antigen in immunohistochemistry?

Antibody validation requires rigorous characterization of specificity, sensitivity, and reproducibility. Report the antibody source, clone number, RRID, and validation methods (e.g., knockout cell lines, competitive inhibition assays). Use buffer formulations (e.g., 1% BSA in PBS) consistent with published protocols for antigen retrieval. Include secondary antibody details (e.g., fluorophore conjugates, dilutions) and negative controls to rule out cross-reactivity .

Q. What theoretical frameworks guide investigations into this compound’s role in cancer metastasis?

Link studies to glycobiology theories (e.g., lectin-mediated cell adhesion) or cancer stem cell hypotheses. For example, assess how antigen expression correlates with epithelial-mesenchymal transition (EMT) markers like E-cadherin or integrins. Align experimental designs with frameworks predicting metastatic niche formation or immune evasion .

Q. How to design experiments evaluating this compound expression under hypoxic conditions?

Use controlled hypoxia chambers (1% O₂) with time-course sampling. Pair with normoxic controls and validate hypoxia markers (e.g., HIF-1α). Employ flow cytometry or LC-MS for quantitative analysis. Ensure statistical power via sample size calculations (e.g., ANOVA with post-hoc tests for ≥3 biological replicates) .

Q. What strategies identify research gaps in this compound’s structural-functional relationships?

Conduct systematic reviews using databases like Web of Science to map existing studies. Prioritize understudied domains (e.g., post-translational modifications or interactions with Siglec receptors). Use bibliometric tools to visualize citation networks and emerging themes .

Advanced Research Questions

Q. How to resolve contradictions in data on this compound’s role in immune evasion?

Perform meta-analyses of published datasets to identify confounding variables (e.g., tumor type or stromal content). Validate findings using orthogonal methods (e.g., CRISPR-Cas9 knockout models paired with functional assays like T-cell suppression). Apply causal inference models to distinguish correlation from causation .

Q. What methodologies integrate multi-omics data to study trifucosyl-Lewis-b biosynthetic pathways?

Combine transcriptomics (e.g., RNA-seq of fucosyltransferase genes) with glycomics (MALDI-TOF) and proteomics. Use pathway enrichment tools (e.g., KEGG) to link enzyme expression to antigen levels. Address data heterogeneity via machine learning (e.g., random forests for feature selection) .

Q. How to address reproducibility challenges in functional assays involving this compound?

Standardize protocols using MIAME/MIACA guidelines. Share raw data and analysis pipelines via repositories like Zenodo. Validate results across independent labs using harmonized reagents (e.g., RRID-certified antibodies). Include detailed metadata for experimental conditions .

Q. What approaches mitigate heterogeneity in clinical samples when studying this compound?

Stratify patient cohorts by antigen expression levels (e.g., IHC scoring) and clinicopathological variables (e.g., TNM stage). Use single-cell sequencing to dissect intratumoral heterogeneity. Apply mixed-effects models to account for variability in longitudinal studies .

Q. How to develop predictive models for this compound’s interactions with lectins?

Use molecular dynamics simulations to map binding epitopes. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Incorporate structural data (e.g., cryo-EM) to refine affinity constants and kinetic parameters .

Methodological Considerations Table

Aspect Basic Research Advanced Research
Antibody Validation RRID reporting, negative controls Cross-lab reproducibility protocols
Data Analysis Descriptive statistics, ANOVA Machine learning, causal inference
Theoretical Alignment Glycobiology frameworks Multi-omics pathway integration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.